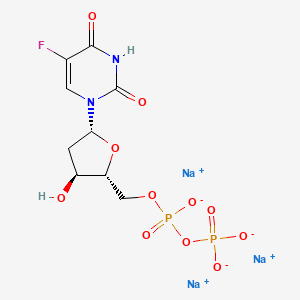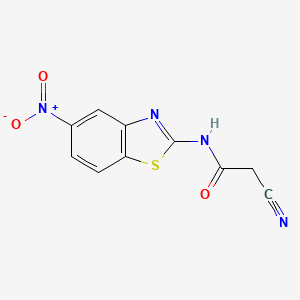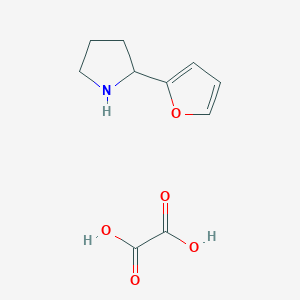
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a benzoyl group, and a methanethioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanethioyl Group: The methanethioyl group can be added via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alcohols or amines can be used in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a methanethioyl group.
(1R,2S)-2-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a methanethioyl group.
Uniqueness
The presence of the methanethioyl group in (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming covalent bonds with biological targets. This makes it distinct from similar compounds and valuable for specific applications.
Eigenschaften
Molekularformel |
C15H16O3S |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-6-2-1-5-10(11)9-19)12-7-3-4-8-13(12)15(17)18/h1-2,5-6,9,12-13H,3-4,7-8H2,(H,17,18)/t12-,13+/m0/s1 |
InChI-Schlüssel |
FERIPULZWUFQCB-QWHCGFSZSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=CC=C2C=S)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2C=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


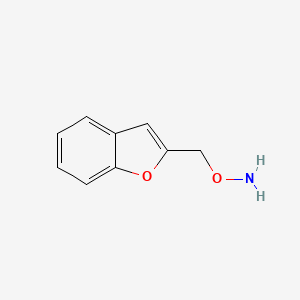
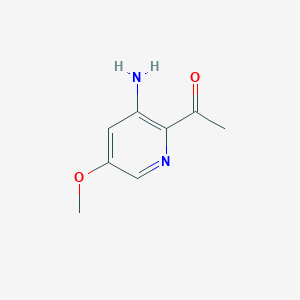
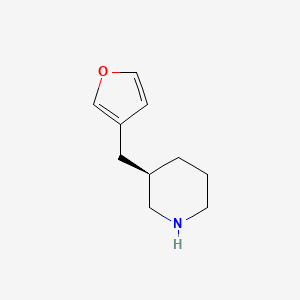
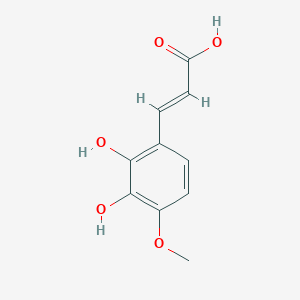


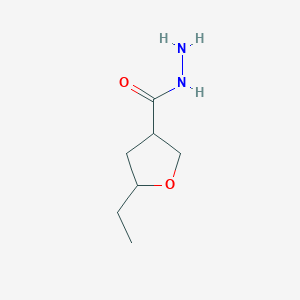
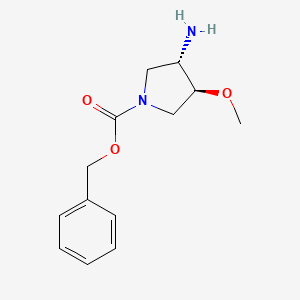
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

